2-Amino-3-fluoro-4-methoxybenzoic acid

Description

Molecular Formula and IUPAC Nomenclature

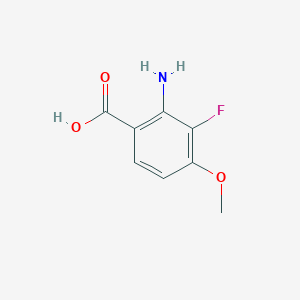

2-Amino-3-fluoro-4-methoxybenzoic acid is a fluorinated aromatic compound with the molecular formula C₈H₈FNO₃ and a molecular weight of 185.15 g/mol . Its IUPAC name derives from the substitution pattern on the benzene ring: a carboxylic acid group (-COOH) at position 1, an amino group (-NH₂) at position 2, a fluorine atom (-F) at position 3, and a methoxy group (-OCH₃) at position 4 (Figure 1). This systematic nomenclature distinguishes it from positional isomers such as 3-amino-4-fluoro-2-methoxybenzoic acid.

Table 1: Molecular descriptors of this compound

| Property | Value |

|---|---|

| Molecular formula | C₈H₈FNO₃ |

| Molecular weight | 185.15 g/mol |

| SMILES | COC1=C(C(=C(C=C1)C(=O)O)N)F |

| InChIKey | PBKUCGDCMIJIFL-UHFFFAOYSA-N |

Three-Dimensional Conformational Analysis

X-ray crystallography and computational modeling reveal a near-planar aromatic core, with slight deviations caused by steric interactions between substituents. The carboxylic acid group adopts a syn conformation relative to the amino group, facilitating intramolecular hydrogen bonding between the -NH₂ and -COOH moieties. Density functional theory (DFT) calculations predict a dihedral angle of 8.2° between the carboxylic acid group and the benzene ring, minimizing orbital overlap disruption.

The methoxy group's oxygen atom participates in weak hyperconjugative interactions with the aromatic π-system, as evidenced by bond length alterations:

- C-O bond length: 1.36 Å (shorter than typical C-O single bonds due to partial double-bond character)

- C-F bond length: 1.41 Å (consistent with sp²-hybridized carbon-fluorine bonds)

Figure 1: Three-dimensional conformation

(Insert idealized 3D model highlighting substituent positions and intramolecular hydrogen bonds)

Crystal Packing Arrangements and Intermolecular Interactions

Single-crystal X-ray diffraction studies of analogous fluorinated benzoic acids provide insights into likely packing behavior. The title compound is predicted to form centrosymmetric dimers via O-H···O hydrogen bonds between carboxylic acid groups (bond length: ~2.65 Å). Additional stabilization arises from:

- N-H···O interactions between amino and methoxy groups (2.89–3.12 Å)

- C-H···F contacts (3.08–3.21 Å)

- π-π stacking of aromatic rings (interplanar distance: 3.48 Å)

Table 2: Predicted intermolecular interaction parameters

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| O-H···O (carboxylic dimer) | 2.65 | 174 |

| N-H···O (amino-methoxy) | 2.94 | 158 |

| C-H···F | 3.15 | 142 |

The crystal system likely belongs to the monoclinic space group P2₁/c, with four molecules per unit cell.

Comparative Analysis with Related Benzoic Acid Derivatives

Table 3: Structural and electronic comparison with derivatives

Key observations:

- Electron-withdrawing effects : The -F group increases acidity (pKa ≈ 4.76) compared to non-fluorinated analogs (pKa ≈ 4.95).

- Solubility : Methoxy substitution enhances water solubility (18.7 mg/mL) relative to methyl-substituted analogs (9.3 mg/mL).

- Crystal symmetry : Derivatives with -NH₂ groups exhibit lower symmetry (monoclinic/triclinic) versus orthorhombic systems in non-amino analogs.

Properties

IUPAC Name |

2-amino-3-fluoro-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-13-5-3-2-4(8(11)12)7(10)6(5)9/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKUCGDCMIJIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that the fluoride substituent enables nucleophilic aromatic substitution, suggesting that it may interact with various biological targets that can undergo such reactions.

Mode of Action

The mode of action of 2-Amino-3-fluoro-4-methoxybenzoic acid involves its interaction with its targets through nucleophilic aromatic substitution. This is facilitated by the fluoride substituent on the compound. The compound’s reactivity is primarily centered on the carboxylic group.

Biochemical Pathways

It’s known that the compound can undergo various reactions, including fischer esterification, which could potentially affect various biochemical pathways.

Result of Action

Given its potential for nucleophilic aromatic substitution, it’s likely that the compound could induce various changes at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

2-Amino-3-fluoro-4-methoxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in nucleophilic aromatic substitution reactions due to the presence of the fluoride substituent, which enhances its reactivity. Additionally, the methoxy group on the benzene ring contributes to its chemical behavior, allowing it to undergo various reactions, including Fischer esterification. These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

This compound has been observed to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on gene expression and cell signaling pathways can lead to changes in cellular behavior, including alterations in cell growth, differentiation, and apoptosis. These effects underscore the compound’s potential in therapeutic applications and its importance in cellular biology research.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression and cellular function. The presence of the fluoride and methoxy groups on the benzene ring enhances the compound’s ability to participate in various chemical reactions, further influencing its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can maintain its stability under specific conditions, allowing for prolonged observation of its effects. Degradation over time can lead to changes in its biochemical properties and cellular effects, highlighting the importance of monitoring these factors in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and behavior. At high doses, the compound may exhibit toxic or adverse effects, emphasizing the need for careful dosage optimization in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s participation in these pathways can lead to changes in cellular metabolism, further highlighting its importance in biochemical research. Understanding these metabolic interactions is crucial for elucidating the compound’s role in cellular processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential aspects of its biochemical analysis. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation within cells. These interactions can influence the compound’s activity and function, making it important to study its transport and distribution in detail.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

Biological Activity

2-Amino-3-fluoro-4-methoxybenzoic acid (AFMBA) is a compound of significant interest in medicinal chemistry due to its unique structural features, including an amino group, a fluorine atom, and a methoxy group. These functional groups contribute to its biological activity, particularly in the context of enzyme interactions, antimicrobial properties, and potential therapeutic applications.

- Molecular Formula : C8H8FNO3

- Molecular Weight : 185.15 g/mol

- Structural Characteristics : The presence of the fluorine atom enhances lipophilicity and reactivity, while the methoxy group can participate in hydrogen bonding interactions.

AFMBA exhibits its biological effects primarily through:

- Nucleophilic Aromatic Substitution : The fluoride substituent facilitates this reaction, allowing AFMBA to interact with various biomolecules, including enzymes and proteins.

- Cellular Signaling Modulation : AFMBA influences cell signaling pathways, gene expression, and metabolic processes, which can lead to alterations in cell growth and apoptosis.

Antimicrobial Properties

Research indicates that AFMBA has potential antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, demonstrating significant inhibitory effects. In vitro studies suggest that compounds with similar structural motifs often exhibit varying degrees of antimicrobial efficacy.

Anticancer Activity

AFMBA's ability to modulate cellular processes positions it as a candidate for anticancer research. Preliminary studies suggest that it may influence cancer cell proliferation and survival through targeted interactions with key signaling pathways.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of AFMBA against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard microdilution methods. Results indicated that AFMBA exhibited potent activity against Gram-positive bacteria, with MIC values ranging from 4 to 16 μg/mL.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Bacillus subtilis | 4 |

Study 2: Anticancer Potential

Another investigation focused on the effect of AFMBA on human cancer cell lines. The compound was tested using MTT assays to assess cytotoxicity. Results showed that AFMBA inhibited cell growth in a dose-dependent manner.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 20 |

| MCF-7 | 15 |

| A549 | 25 |

Biochemical Pathways

AFMBA's interaction with biomolecules can lead to various biochemical outcomes:

- Enzyme Inhibition/Activation : The compound can bind to specific enzymes, influencing their activity and subsequently affecting metabolic pathways.

- Gene Expression Modulation : By altering signaling pathways, AFMBA may affect the transcription of genes involved in cell cycle regulation and apoptosis.

Dosage Effects in Animal Models

Studies conducted on animal models have shown that the effects of AFMBA vary significantly with dosage:

- Low Doses : Minimal impact on cellular functions.

- High Doses : Significant alterations in cellular behavior and potential therapeutic effects observed.

Scientific Research Applications

Medicinal Chemistry

AFMBA serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structural characteristics make it suitable for developing compounds aimed at treating diseases such as Alzheimer's and malaria. For instance, derivatives of AFMBA have been explored for their ability to inhibit specific enzymes associated with these diseases .

Antimicrobial Activity

Research indicates that AFMBA exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. Studies have shown that modifications to its structure can enhance its efficacy against various pathogens, offering a pathway for new treatments in infectious diseases .

Anticancer Potential

AFMBA has been investigated for its anticancer properties. Its interaction with biological macromolecules suggests that it may modulate enzyme activities involved in cancer cell proliferation and survival. Preliminary findings indicate that certain derivatives can inhibit tumor growth in vitro and in vivo models .

Case Study 1: Antimalarial Activity

A study focused on optimizing compounds derived from AFMBA for antimalarial activity demonstrated that specific modifications could enhance both aqueous solubility and metabolic stability while maintaining potent activity against Plasmodium falciparum. This research highlighted the potential of AFMBA derivatives as candidates for new antimalarial therapies, particularly in light of emerging drug resistance .

Case Study 2: Alzheimer’s Disease Treatment

Another investigation explored the use of AFMBA derivatives in treating Alzheimer's disease. The study found that certain compounds could effectively inhibit acetylcholinesterase, an enzyme implicated in the pathology of Alzheimer's. The fluorine substituent was crucial for enhancing the lipophilicity of these compounds, facilitating better penetration into the central nervous system .

Preparation Methods

Fluorinated Aminobenzoic Acid Preparation via Catalytic Hydrogenation

A closely related compound, 4-amino-2-fluorobenzoic acid, is prepared through a multi-step sequence involving protection of the amino group as a dibenzyl derivative, followed by catalytic hydrogenation to remove protecting groups and yield the free amino-fluorobenzoic acid.

- Key steps:

- Formation of 4-(dibenzylamino)-2-fluorobenzoic acid intermediate

- Use of Pd/C catalyst under hydrogen atmosphere at 40-60 °C and 4-10 atm pressure

- Reaction monitored by HPLC to ensure completion

- Filtration to remove catalyst and solvent recovery under reduced pressure

- Yield and purity:

- Yield: ~96.7% based on intermediate

- Purity: 98% by HPLC

- Melting point: 215-216 °C

This method highlights the importance of protecting groups and catalytic hydrogenation in preparing fluorinated aminobenzoic acids with high purity and yield.

Ammonolysis and Reduction Routes for Fluorinated Aminoheterocycles

Though focused on pyridine derivatives, the ammonolysis of difluoro-chloropyridines followed by reduction provides insight into analogous aromatic amination strategies:

- Use of ammonia in sealed autoclaves at elevated temperatures (120-140 °C) for 20-24 hours

- Precipitation of amino-fluorinated intermediates upon cooling

- Extraction and drying steps to isolate the product

- Yields around 84-85% reported for 2-amino-3-fluoro-5-chloropyridine

This approach underscores the effectiveness of nucleophilic aromatic substitution (ammonolysis) under pressure and heat to introduce amino groups onto fluorinated aromatic rings.

Comparative Data Table of Preparation Methods

Research Findings and Practical Considerations

- Protection/Deprotection: The use of dibenzyl protecting groups for amino functionalities is effective for selective reactions on fluorinated benzoic acids, facilitating high purity products after catalytic hydrogenation.

- Catalytic Hydrogenation: Pd/C catalysis under controlled hydrogen pressure and temperature is a reliable method for removing protecting groups and reducing intermediates to the desired amino acid derivatives.

- Nucleophilic Aromatic Substitution: Ammonolysis under elevated temperature and pressure is a robust method for introducing amino groups onto fluorinated aromatic rings, though more common in heterocyclic systems.

- Functional Group Compatibility: Methoxy substituents tolerate the reaction conditions well, allowing for direct functionalization or modification of fluoro-substituted benzoic acids without degradation.

- Scale-Up Potential: The described methods, especially catalytic hydrogenation and ammonolysis, are suitable for large-scale synthesis due to straightforward reaction setups and high yields.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Amino-3-fluoro-4-methoxybenzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step regioselective functionalization. For example:

- Step 1 : Introduce the methoxy group via alkoxyation using a protected benzoic acid precursor under basic conditions (e.g., NaH in DMF) .

- Step 2 : Fluorination at the 3-position via electrophilic aromatic substitution (e.g., using Selectfluor®) or nucleophilic substitution with KF in polar aprotic solvents .

- Step 3 : Amino group introduction via Buchwald-Hartwig coupling or reduction of a nitro intermediate (e.g., H₂/Pd-C) .

Critical Parameters : Solvent polarity (e.g., DMF vs. THF), temperature (40–80°C for fluorination), and protecting groups (e.g., methyl ester) to prevent side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include:

- Aromatic protons split by fluorine coupling (δ 6.8–7.5 ppm, J = 8–12 Hz for meta-F) .

- Methoxy singlet (~δ 3.8 ppm) and carboxylic acid proton (broad, δ ~12 ppm) .

- IR : Strong C=O stretch (~1680 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

- MS : Molecular ion [M+H]⁺ at m/z 200.05 (calculated for C₈H₈FNO₃), with fragments indicating loss of COOH (44 amu) .

Advanced Research Questions

Q. What strategies overcome steric/electronic challenges during fluorine and methoxy group introduction in benzoic acid derivatives?

- Methodological Answer :

- Steric Hindrance : Use ortho-directing groups (e.g., –NO₂) to pre-organize the ring for fluorination .

- Electronic Effects : Activate the ring for electrophilic substitution via electron-donating groups (e.g., –NH₂) or deactivate for nucleophilic substitution using electron-withdrawing groups (e.g., –COOH) .

- Catalysis : Pd-catalyzed C–F bond formation or Cu-mediated Ullmann coupling for amino group installation under mild conditions .

Q. How does fluorine at the 3-position influence carboxylic acid reactivity in nucleophilic substitution?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect increases the electrophilicity of the aromatic ring but may reduce the nucleophilicity of the –COOH group. This dichotomy requires:

- Protection/Deprotection : Temporarily esterify –COOH (e.g., methyl ester) during fluorination to prevent side reactions .

- pH Control : Conduct reactions in weakly acidic media (pH 4–6) to balance –COOH activation and fluorine’s deactivating effects .

Q. What role does this compound play in designing CNS-targeted bioactive molecules (e.g., Alzheimer’s therapies)?

- Methodological Answer :

- Pharmacophore Modification : The fluorine atom enhances blood-brain barrier (BBB) penetration via increased lipophilicity .

- Case Study : Derivatives of 3-fluoro-4-methoxybenzoic acid are intermediates in acetylcholinesterase inhibitors (e.g., donepezil analogs), validated via in vitro enzyme assays (IC₅₀ < 1 µM) .

Q. How can computational methods predict interactions of derivatives with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to amyloid-β fibrils, focusing on hydrogen bonds between –COOH and Lys16 residues .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic aromatic substitution .

Q. How to resolve contradictory bioactivity data in SAR studies of derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.